

Preparing Entinostat stock solutions with DMSO for in vitro studies

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Compound of Interest

Compound Name: Entinostat

Cat. No.: B1683978

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Preparing Entinostat Stock Solutions in DMSO for In Vitro Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the preparation, storage, and application of **Entinostat** stock solutions using Dimethyl Sulfoxide (DMSO) for in vitro experiments.

Entinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs), making it a valuable tool in cancer research and drug development.^[1] Proper handling and preparation of **Entinostat** are crucial for obtaining reproducible and reliable experimental results. This guide includes comprehensive protocols for creating stock solutions, performing common in vitro assays, and understanding the underlying signaling pathways affected by **Entinostat**.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes key quantitative data for working with **Entinostat**.

Parameter	Value	Source(s)
Molecular Weight	376.41 g/mol	[2][3]
Solubility in DMSO	50 mg/mL (132.83 mM) to 75 mg/mL (199.25 mM)	[2][4][5]
Recommended Stock Solution Storage	-20°C for up to 6 months; -80°C for up to 1 year	[2][3]
Powder Storage	-20°C for up to 3 years	[2][3]
Typical In Vitro Working Concentrations	0.1 µM to 10 µM	[4][6][7][8]
Final DMSO Concentration in Culture	Should be < 0.5%, typically 0.1%	[2][9][10][11]

Experimental Protocols

Preparation of Entinostat Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **Entinostat** in DMSO.

Materials:

- **Entinostat** powder (CAS: 209783-80-2)
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block (optional)
- Sonicator (optional)

Protocol:

- Pre-handling: Before opening, gently tap the vial of **Entinostat** powder to ensure all the powder is at the bottom.[\[12\]](#)
- Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of **Entinostat** powder. For a 10 mM stock solution, you will need 3.764 mg of **Entinostat** for every 1 mL of DMSO.
- Dissolution:
 - Add the appropriate volume of sterile DMSO to the vial containing the **Entinostat** powder.
 - Vortex the solution thoroughly to facilitate dissolution.
 - If the compound does not fully dissolve, gentle warming (up to 60°C) and/or sonication can be applied to aid solubilization.[\[2\]](#)[\[3\]](#) It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[\[5\]](#)
- Sterilization (Optional but Recommended): While DMSO is bactericidal, for sensitive cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.[\[13\]](#) However, be aware of potential compound loss due to membrane binding.[\[13\]](#)
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
 - Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[\[2\]](#)[\[3\]](#)

Cell Viability Assay (CellTiter-Glo® as an example)

This protocol outlines a common method to assess the effect of **Entinostat** on cell viability.

Materials:

- Cells of interest

- Complete cell culture medium
- 96-well opaque-walled plates
- **Entinostat** stock solution (10 mM in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Protocol:

- Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
- Serial Dilution: Prepare serial dilutions of the **Entinostat** stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).
- Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of **Entinostat** or the vehicle control.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).^[2]
- Assay Procedure:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

Western Blot for Histone H3 Acetylation

This protocol is used to detect changes in histone acetylation, a direct downstream effect of HDAC inhibition by **Entinostat**.

Materials:

- Cells treated with **Entinostat** and a vehicle control
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

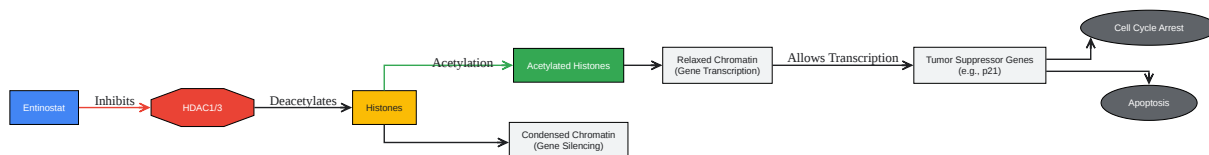
- **Cell Lysis:** After treatment with **Entinostat**, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody against acetylated Histone H3 (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST, then apply the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

Visualization of Pathways and Workflows

Entinostat Mechanism of Action

Entinostat selectively inhibits class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[1]
[3] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, leading to cell cycle arrest, differentiation, and apoptosis.[1][7][14]

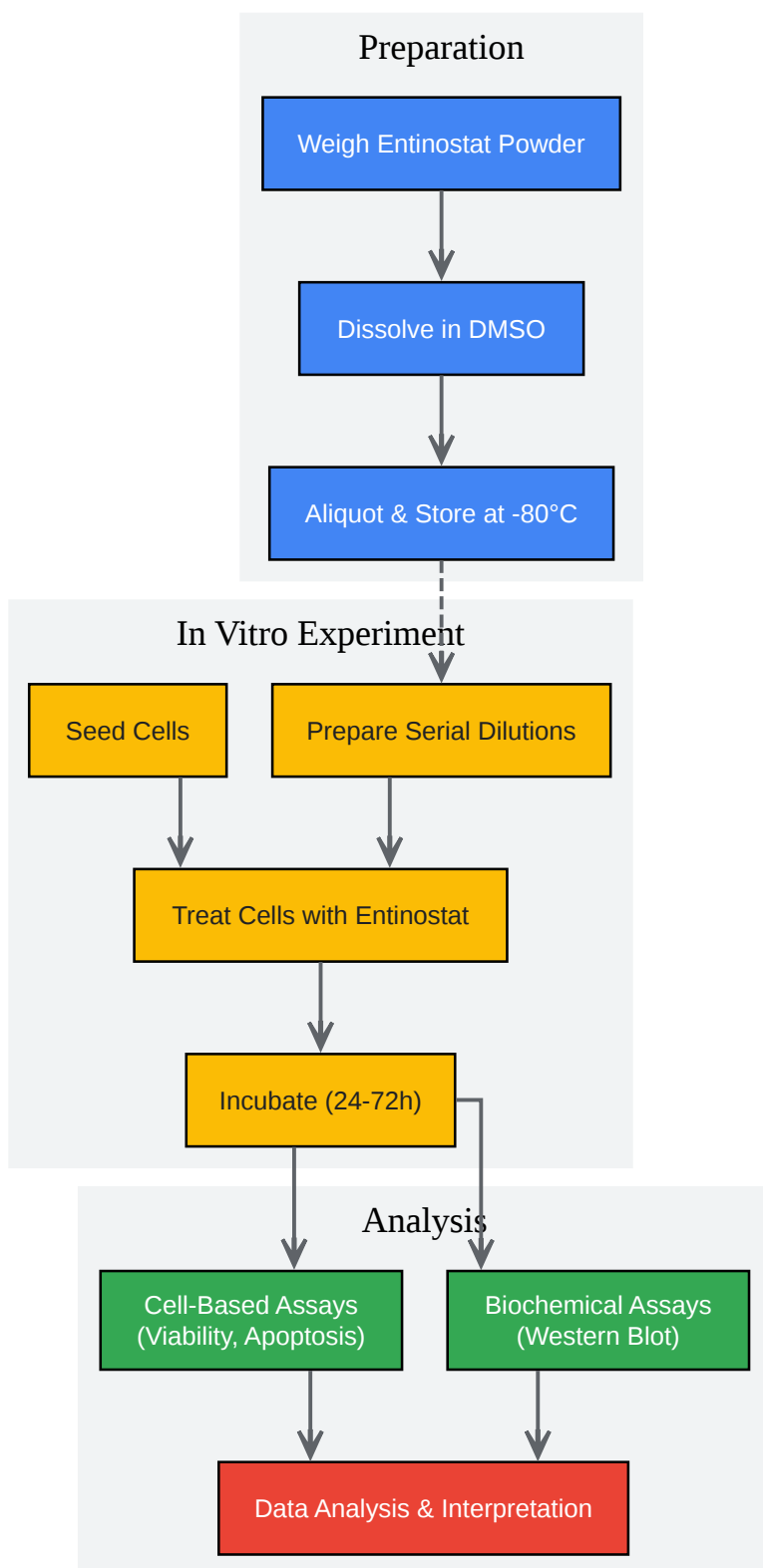


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Caption: **Entinostat**'s inhibitory effect on HDACs.

Experimental Workflow

The following diagram illustrates the general workflow for conducting in vitro studies with **Entinostat**, from stock solution preparation to data analysis.



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Caption: General workflow for in vitro **Entinostat** studies.

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References

- 1. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Deacetylase Inhibitor Entinostat Enhances Polymer-Mediated Transgene Expression in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. file.selleckchem.com [file.selleckchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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